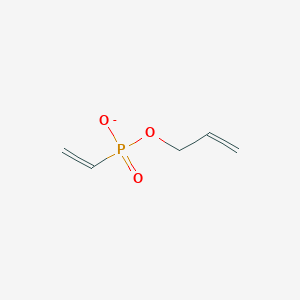
Prop-2-en-1-yl ethenylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl ethenylphosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group and an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl ethenylphosphonate can be synthesized through various methods. One common approach involves the reaction of prop-2-en-1-ol with a phosphonylating agent such as diethyl phosphite under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of prop-2-en-1-ol is replaced by the phosphonyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors and microwave irradiation. These methods enhance reaction rates and yields while minimizing the use of hazardous solvents. The use of catalysts such as palladium or copper can further improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl ethenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the phosphonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl ethenylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of prop-2-en-1-yl ethenylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Prop-2-en-1-yl phosphonate
- Ethenylphosphonic acid
- Diethyl phosphonate
Uniqueness
Prop-2-en-1-yl ethenylphosphonate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and application purposes.
Propiedades
Número CAS |
183719-83-7 |
|---|---|
Fórmula molecular |
C5H8O3P- |
Peso molecular |
147.09 g/mol |
Nombre IUPAC |
ethenyl(prop-2-enoxy)phosphinate |
InChI |
InChI=1S/C5H9O3P/c1-3-5-8-9(6,7)4-2/h3-4H,1-2,5H2,(H,6,7)/p-1 |
Clave InChI |
HNXGIBKLRYVYLZ-UHFFFAOYSA-M |
SMILES canónico |
C=CCOP(=O)(C=C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)
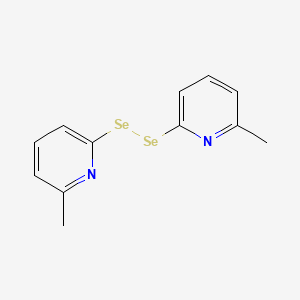

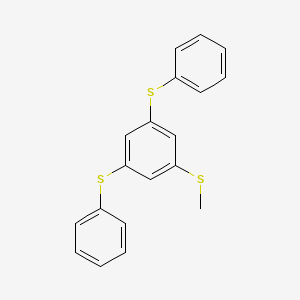
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)

![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)

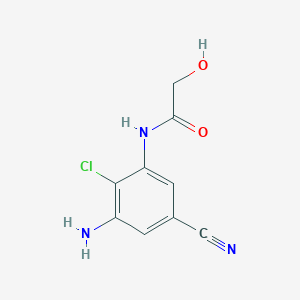
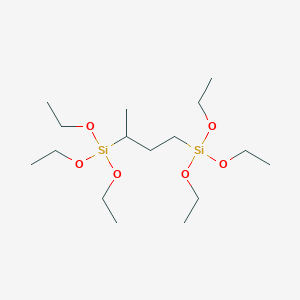
![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)
